{1-[4-(Chloromethyl)phenyl]-2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl}carbamate
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Overview
Description
{1-[4-(Chloromethyl)phenyl]-2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl}carbamate is a complex organic compound with a unique structure that includes a chloromethyl group, a phenyl ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(Chloromethyl)phenyl]-2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl}carbamate typically involves multiple stepsThe reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
{1-[4-(Chloromethyl)phenyl]-2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
{1-[4-(Chloromethyl)phenyl]-2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl}carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {1-[4-(Chloromethyl)phenyl]-2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)benzyl alcohol: Shares the chloromethyl group but differs in the overall structure and properties.
4-(Chloromethyl)styrene: Contains a chloromethyl group attached to a styrene moiety, used in polymer chemistry.
1-[4-(Chloromethyl)phenyl]ethan-1-one: Similar in structure but with different functional groups and applications.
Uniqueness
What sets {1-[4-(Chloromethyl)phenyl]-2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl}carbamate apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
529506-79-4 |
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Molecular Formula |
C19H28ClN2O6- |
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-[2-[2-[2-[[1-[4-(chloromethyl)phenyl]-2-methylpropan-2-yl]oxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C19H29ClN2O6/c1-19(2,13-15-3-5-16(14-20)6-4-15)28-18(25)22-8-10-27-12-11-26-9-7-21-17(23)24/h3-6,21H,7-14H2,1-2H3,(H,22,25)(H,23,24)/p-1 |
InChI Key |
ARPSRVZDCRTYOC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)CCl)OC(=O)NCCOCCOCCNC(=O)[O-] |
Origin of Product |
United States |
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